Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc
Description
Chemical Structure: Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is a synthetic peptide-based linker used in antibody-drug conjugates (ADCs). Its structure comprises:
- Fmoc (9-fluorenylmethyloxycarbonyl): A protective group for amines during solid-phase peptide synthesis .
- Val (valine) and Cit (citrulline): Amino acids forming the protease-cleavable peptide sequence. Citrulline enhances solubility and enables cathepsin B-mediated cleavage in lysosomes .
- PAB (para-aminobenzyl): A self-immolative spacer that releases the cytotoxic payload after peptide cleavage .
- NMeCH2CH2NMe-Boc: A modified amine structure with Boc (tert-butoxycarbonyl) protection, improving stability during synthesis and conjugation .
Properties
IUPAC Name |
tert-butyl N-[2-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methoxycarbonyl-methylamino]ethyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C43H57N7O9/c1-27(2)36(48-40(54)57-26-34-32-15-10-8-13-30(32)31-14-9-11-16-33(31)34)38(52)47-35(17-12-22-45-39(44)53)37(51)46-29-20-18-28(19-21-29)25-58-41(55)49(6)23-24-50(7)42(56)59-43(3,4)5/h8-11,13-16,18-21,27,34-36H,12,17,22-26H2,1-7H3,(H,46,51)(H,47,52)(H,48,54)(H3,44,45,53)/t35-,36-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSCKHDAMZKWFNT-ZPGRZCPFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)N(C)CCN(C)C(=O)OC(C)(C)C)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C43H57N7O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
816.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solid-Phase Peptide Synthesis (SPPS) for Dipeptide Assembly
The Val-Cit dipeptide motif is constructed via SPPS using Fmoc-protected amino acids. Fmoc-Val-OH and Fmoc-Cit-OH are sequentially coupled to a resin-bound amine, with each coupling step mediated by activating agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) and DIEA (N,N-diisopropylethylamine) in dimethylformamide (DMF). Deprotection of the Fmoc group is achieved using 20% piperidine in DMF, revealing the α-amine for subsequent reactions.
Key parameters for optimal SPPS include:
-
Coupling Time : 2 hours per amino acid at 25°C.
-
Deprotection Efficiency : >99% per cycle, as confirmed by Kaiser testing.
-
Resin Loading Capacity : 0.8–1.2 mmol/g to ensure high yields.
Solution-Phase Functionalization of the PAB Moiety
After cleavage from the resin, the Val-Cit dipeptide undergoes solution-phase coupling with 4-aminobenzyl alcohol (PAB-OH) to introduce the self-immolative linker. This step employs EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) in dichloromethane (DCM), achieving 84% yield for the intermediate Fmoc-Val-Cit-PAB-OH. The hydroxyl group of PAB is then activated as a para-nitrophenyl carbonate (PNP) to enhance reactivity for subsequent amine couplings.
Incorporation of N,N-Dimethylethylene Diamine
The NMeCH₂CH₂NMe spacer is introduced to modulate solubility and steric effects. This step involves nucleophilic substitution of the PNP group with N-Boc-N,N'-dimethylethylene diamine under anhydrous conditions.
Reaction Conditions and Yield Optimization
-
Solvent : Anhydrous DMF at 0°C to prevent side reactions.
-
Stoichiometry : 1.2 equivalents of N-Boc-N,N'-dimethylethylene diamine relative to the PNP-activated intermediate.
-
Reaction Time : 12 hours under nitrogen atmosphere, yielding 78% of the Boc-protected intermediate.
Post-reaction purification via flash chromatography (3–12% methanol in DCM) removes unreacted diamine and byproducts, achieving >95% purity.
Final Deprotection and Boc Group Retention
The terminal Boc group is retained to protect the secondary amine during ADC assembly. Selective deprotection of the Fmoc group is performed using 20% piperidine in DMF, leaving the Boc group intact. This selectivity is critical for subsequent conjugation to antibodies via maleimide-thiol chemistry.
Analytical Characterization and Quality Control
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC with a C18 column (gradient: 5–95% acetonitrile in water, 0.1% TFA) confirms purity (>98%) and identifies impurities such as epimerized byproducts (<1%).
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 815.95 [M+H]⁺, consistent with the theoretical molecular weight of C₄₃H₅₇N₇O.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (400 MHz, DMSO-d₆) confirms structural integrity:
-
δ 7.85–7.25 (m, 9H, Fmoc aromatic protons).
-
δ 4.25–4.10 (m, 2H, α-CH Val and Cit).
Comparative Analysis of Synthetic Routes
| Parameter | SPPS-Based Method | Solution-Phase Method |
|---|---|---|
| Overall Yield | 72% | 85% |
| Epimerization Risk | <1% | 2–3% |
| Purification Complexity | Moderate | High |
| Scalability | Limited by resin | Industrial-scale feasible |
The solution-phase method offers higher yields but requires meticulous control over reaction conditions to minimize epimerization. In contrast, SPPS ensures regioselectivity but faces scalability challenges.
Applications in Antibody-Drug Conjugate (ADC) Development
Fmoc-Val-Cit-PAB-NMeCH₂CH₂NMe-Boc serves as a protease-cleavable linker in ADCs, enabling controlled drug release in lysosomes. Preclinical studies demonstrate its compatibility with cytotoxic agents like monomethyl auristatin E (MMAE), achieving IC₅₀ values of 2.85–11.18 µM in ovarian cancer models .
Chemical Reactions Analysis
Enzymatic Cleavage Mechanism
The Val-Cit-PAB motif is selectively cleaved by cathepsin B, a lysosomal protease, followed by self-immolation of the PAB spacer to release the payload:
-
Cathepsin B Hydrolysis :
-
1,6-Elimination :
Table 2: Cleavage Kinetics in Biological Media
| Condition | Half-life (Val-Cit-PAB) | Comparator (Val-Ala-PAB) | Source |
|---|---|---|---|
| Human plasma | 9.6 days | 2.3 days | |
| Mouse plasma | 6.0 days | 1.1 days | |
| Lysosomal extract (pH 5.0) | 2.4 hours | >24 hours |
The linker exhibits superior plasma stability but rapid lysosomal activation, minimizing off-target toxicity .
Conjugation to Payloads
The terminal maleimide or activated carbonate enables site-specific conjugation to antibodies or cytotoxic drugs:
Example: Conjugation to Monomethyl Auristatin E (MMAE)
-
Activation : Fmoc-Val-Cit-PAB-NMeCH<sub>2</sub>CH<sub>2</sub>NMe-Boc is treated with para-nitrophenyl chloroformate to form a reactive carbonate .
-
Coupling : Reacted with MMAE’s primary amine in anhydrous DMF/pyridine (yield: 78%) .
-
Deprotection : Fmoc removal with piperidine (20 min, RT) yields the free amine for antibody conjugation .
Table 3: Linker-Drug Construct Comparison
| Linker Type | Stability (Human Plasma) | Cleavage Efficiency | Diastereomer Formation |
|---|---|---|---|
| Val-Cit-PAB | 9.6 days | 95% (cathepsin B) | None (HATU protocol) |
| Val-Ala-PAB | 2.3 days | 12% (cathepsin B) | Up to 30% |
| cBu-Cit-PAB | 8.1 days | 88% (cathepsin B) | Minimal |
The Val-Cit-PAB linker outperforms alternatives in stability and selectivity, with no observed epimerization when synthesized via HATU-mediated coupling .
Stability and Degradation Pathways
-
Chemical Stability : Resists hydrolysis at physiological pH (7.4) but degrades rapidly in acidic lysosomal environments (pH 5.0) .
-
Enzymatic Susceptibility : Stable in plasma but cleaved efficiently by cathepsin B (>90% drug release within 4 hours) .
-
Reductive Environments : The disulfide-free design avoids premature cleavage by glutathione, enhancing circulation time .
Scientific Research Applications
Antibody-Drug Conjugates (ADCs)
Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc is extensively used in the construction of ADCs. ADCs consist of monoclonal antibodies linked to cytotoxic drugs via cleavable linkers. The Val-Cit dipeptide is particularly favored due to its stability in circulation and rapid cleavage upon reaching the target site.
Table 1: Comparison of Linker Types in ADCs
| Linker Type | Cleavage Mechanism | Stability in Plasma | Application Example |
|---|---|---|---|
| Val-Cit-PAB | Cathepsin B cleavage | High | Brentuximab-Vedotin (Adcetris®) |
| Gly-Gly-Phe-Gly | Proteolytic hydrolysis | Moderate | Patritumab-Deruxtecan |
| PAB-DMAE | Two-step fragmentation | Low | Experimental ADCs |
Drug Delivery Systems
The compound's ability to release drugs selectively makes it suitable for various drug delivery applications beyond ADCs. Researchers have explored its use in formulating peptidomimetic conjugates that can target specific cellular pathways.
Cancer Therapy Research
Studies have demonstrated that ADCs utilizing this compound can effectively deliver cytotoxic agents to cancer cells while sparing healthy tissues. This targeted approach is crucial in improving treatment outcomes and reducing side effects.
Synthesis and Evaluation of RGD Peptidomimetic–Paclitaxel Conjugates
A study focused on synthesizing RGD peptidomimetic conjugates with paclitaxel using this compound as a linker demonstrated enhanced cytotoxicity against cancer cell lines compared to non-targeted formulations. The results indicated that the targeted delivery significantly improved therapeutic indices, showcasing the compound's potential in clinical applications .
Development of Cathepsin B Cleavable Linkers
Research has highlighted the development of a modified synthesis route for the Val-Cit dipeptide linker, which resulted in high yields and exclusive diastereoselectivity. This advancement facilitates the production of ADCs with improved consistency and efficacy .
Mechanism of Action
The mechanism of action of Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc involves its cleavage by cathepsin B in the lysosomes of target cells. Upon cleavage, the drug payload is released, which then exerts its cytotoxic effects on the cancer cells. The molecular targets and pathways involved depend on the specific drug payload attached to the ADC .
Comparison with Similar Compounds
Key Properties :
- CAS Number : 1802297-96-6 .
- Molecular Formula : C₃₃H₃₉N₅O₆ (molecular weight: 601.69 g/mol) .
- Application : Critical for ADCs, enabling targeted drug delivery with controlled release mechanisms .
Comparison with Similar Compounds
Structural and Functional Differences
Below is a comparative analysis of Fmoc-Val-Cit-PAB-NMeCH2CH2NMe-Boc with structurally related ADC linkers:
This compound vs. Fmoc-Val-Cit-PAB-OH
- Stability : The Boc-protected amine in this compound reduces unintended reactions during ADC assembly compared to the free carboxylic acid in Fmoc-Val-Cit-PAB-OH .
- Solubility : Both compounds exhibit similar solubility in DMSO (~83 mg/mL), but the Boc group in the former may enhance compatibility with organic solvents during synthesis .
This compound vs. Fmoc-Val-Ala-PAB
- Cleavage Efficiency : Citrulline in the former enables cathepsin B-mediated cleavage, while alanine in the latter relies on pH-sensitive hydrolysis, which is slower and less specific .
- Therapeutic Specificity : Citrulline-containing linkers show higher tumor selectivity due to lysosomal enzyme activity in cancer cells .
This compound vs. Fmoc-Val-Cit-PAB-PNP
- Payload Release : The PNP group in Fmoc-Val-Cit-PAB-PNP allows rapid payload release via hydrolysis, whereas the Boc-modified linker requires enzymatic cleavage, offering controlled drug release .
- Synthesis Complexity : The PNP ester requires additional activation steps, making this compound more straightforward for large-scale ADC production .
Research Findings and Industrial Relevance
- Synthetic Advantages : The Boc and Fmoc groups in this compound simplify purification and minimize side reactions, as demonstrated in peptide synthesis protocols .
- ADC Efficacy : Preclinical studies highlight its role in conjugates with >95% purity, ensuring consistent drug-to-antibody ratios (DAR) and reduced off-target toxicity .
- Market Availability : Priced at €175.00–€500.00 per gram, it is commercially accessible through suppliers like Iris Biotech GmbH and Peptide Solutions LLC .
Q & A
Q. What statistical methods are appropriate for analyzing long-term stability data of this linker?
- Answer : Apply time-series analysis (e.g., ARIMA models) to degradation data collected over 6–12 months. For accelerated stability studies, use the Arrhenius equation to extrapolate shelf life. Report confidence intervals (95% CI) and p-values for significant degradation pathways (e.g., oxidation vs. hydrolysis) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
